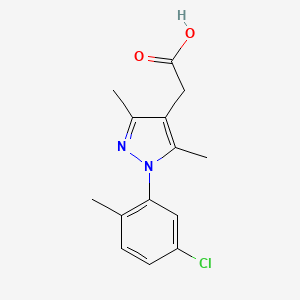
2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(5-氯-2-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)乙酸是一种合成的有机化合物,属于吡唑衍生物类。吡唑是含有两个氮原子(分别位于位置 1 和 2)的五元杂环化合物。
准备方法
合成路线和反应条件
2-(1-(5-氯-2-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)乙酸的合成通常涉及以下步骤:
吡唑环的形成: 这可以通过肼与 1,3-二酮的反应来实现。在本例中,5-氯-2-甲基苯乙酮可以作为起始原料。
取代反应:
工业生产方法
这种化合物的工业生产可能涉及优化反应条件,以确保高产率和高纯度。这包括使用催化剂、控制温度和使用特定溶剂来促进反应。该工艺也可能涉及纯化步骤,如重结晶或色谱法,以获得最终产物。
化学反应分析
反应类型
2-(1-(5-氯-2-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)乙酸可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 通过亲核取代反应,氯原子可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
形成的主要产物
氧化: 形成酮或羧酸。
还原: 形成醇或胺。
取代: 形成取代的吡唑衍生物。
4. 科研应用
2-(1-(5-氯-2-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)乙酸在科学研究中有几个应用:
药物化学: 它可以作为合成具有潜在抗炎、止痛或抗菌特性的药物化合物的合成砌块。
材料科学: 该化合物可用于开发具有特定性能的新材料,例如聚合物或涂层。
生物学研究: 它可以作为探针来研究生物途径和相互作用,特别是那些涉及吡唑衍生物的相互作用。
科学研究应用
2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole derivatives.
作用机制
2-(1-(5-氯-2-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)乙酸的作用机制涉及它与特定分子靶标的相互作用。苯环上的氯和甲基,以及羧酸基团,有助于其结合亲和力和特异性。该化合物可能与酶或受体相互作用,调节其活性并导致各种生物效应。确切的途径和靶标可能因特定应用和环境而异。
相似化合物的比较
类似化合物
2-(1-(4-氯苯基)-3,5-二甲基-1H-吡唑-4-基)乙酸: 类似的结构,但在苯环上的取代模式不同。
2-(1-(5-溴-2-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)乙酸: 类似的结构,但用溴原子代替了氯原子。
独特性
2-(1-(5-氯-2-甲基苯基)-3,5-二甲基-1H-吡唑-4-基)乙酸由于其独特的取代模式而具有独特性,这会影响其化学反应性和生物活性。氯原子的存在可以增强其亲电性,使其在某些化学反应中更具反应性。此外,吡唑环和羧酸基团的组合为进一步修饰和应用提供了通用的支架。
属性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC 名称 |
2-[1-(5-chloro-2-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H15ClN2O2/c1-8-4-5-11(15)6-13(8)17-10(3)12(7-14(18)19)9(2)16-17/h4-6H,7H2,1-3H3,(H,18,19) |
InChI 键 |
SPVAHPZOPWUNAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(C(=N2)C)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


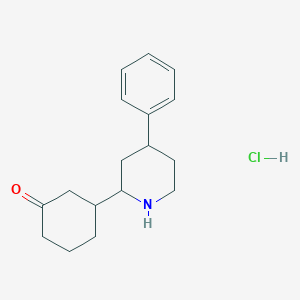
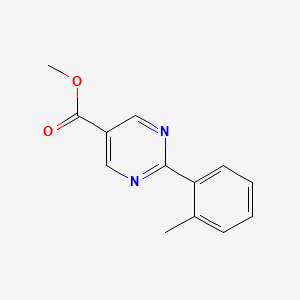
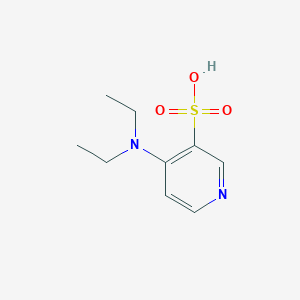



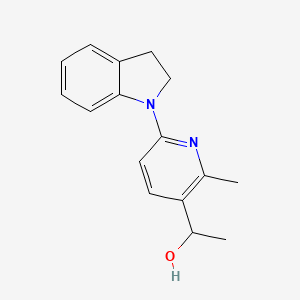

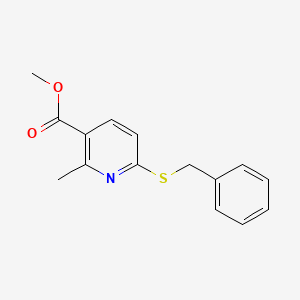
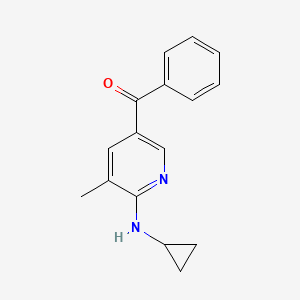

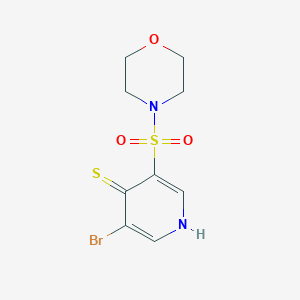
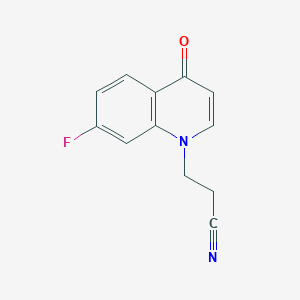
![2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11807229.png)
